α-Farnesene-d6
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Overview
Description
α-Farnesene-d6 is a deuterated form of α-Farnesene, a sesquiterpene hydrocarbon. Sesquiterpenes are a class of terpenes that consist of three isoprene units and often have significant biological activities. α-Farnesene is naturally found in the coating of apples and other fruits, contributing to their characteristic aroma. The deuterated form, this compound, is primarily used in scientific research as a tracer molecule due to the presence of deuterium atoms, which can be tracked using mass spectrometry .
Mechanism of Action
Target of Action
α-Farnesene-d6, a variant of α-Farnesene, is a sesquiterpene volatile compound that plays a significant role in plant defense . It is associated with insect attraction and superficial scald of apple and pear fruits during cold storage . The primary targets of this compound are the transcription factors MdMYC2 and MdERF3, which regulate α-Farnesene biosynthesis in apple fruit .
Mode of Action
The interaction of this compound with its targets results in the activation of the MdAFS promoter, a key component in the biosynthesis of α-Farnesene . This interaction leads to an increase in the transcript levels of MdHMGR2 and MdAFS, thereby enhancing α-Farnesene production .
Biochemical Pathways
The biosynthesis of α-Farnesene involves several biochemical pathways. The mevalonate pathway and the 2-C-methyl-D-erythritol 4-phosphate/1-deoxy-d-xylulose 5-phosphate pathway (MEP pathway) are the primary pathways involved in the synthesis of terpenoids, including α-Farnesene . The overexpression of relevant genes and modification of cofactor specificity in these pathways can increase α-Farnesene production .
Pharmacokinetics
It is known that the compound is highly purified and has a molecular weight of 21039 . It is stored at -20°C for stability .
Result of Action
The action of this compound results in increased α-Farnesene production. This compound acts as alarm pheromones in termites and food attractants for the apple tree pest, the codling moth . It is also the chief compound contributing to the scent of gardenia .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the production of α-Farnesene can be increased by recreating the NADPH and ATP biosynthetic pathways in Pichia pastoris . This process involves optimizing biocatalytic reactions and integrating them with natural thylakoid membranes .
Biochemical Analysis
Biochemical Properties
α-Farnesene-d6, like its parent compound α-Farnesene, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, α-Farnesene synthase uses farnesyl diphosphate (FPP) as the substrate to catalyze the synthesis of α-Farnesene .
Cellular Effects
Studies on α-Farnesene have shown that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that α-Farnesene synthase plays a crucial role in its synthesis, using FPP as the substrate . This suggests that this compound may have similar binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Given its role as a pheromone in termites and an attractant for certain pests, it is likely that its effects would vary with dosage .
Metabolic Pathways
This compound is involved in the mevalonate (MVA) pathway, which is initiated by the first rate-limiting enzyme, 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) . It interacts with enzymes such as farnesyl diphosphate synthase (FPS), which catalyzes the condensation of geranyl diphosphate (GPP) and isopentenyl diphosphate (IPP) to produce farnesyl diphosphate (FPP), the immediate precursor of sesquiterpenes .
Subcellular Localization
The subcellular localization of this compound is not well known. Given its role in the MVA pathway, it is likely to be localized in the cytosol where this pathway occurs .
Preparation Methods
Synthetic Routes and Reaction Conditions: α-Farnesene can be synthesized through the mevalonate pathway in engineered microorganisms such as Yarrowia lipolytica. The process involves the overexpression of genes in the mevalonate pathway and α-farnesene synthase genes. The production can be optimized by adjusting fermentation conditions and using lipid feedstock .
Industrial Production Methods: Industrial production of α-Farnesene involves microbial fermentation using engineered strains of Yarrowia lipolytica. The process includes the optimization of metabolic pathways and fermentation conditions to achieve high yields. The use of waste lipid feedstock has been shown to improve the economic value and reduce pollution .
Chemical Reactions Analysis
Types of Reactions: α-Farnesene undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst.
Substitution: Substitution reactions can involve halogenation or other electrophilic reagents.
Major Products:
Scientific Research Applications
α-Farnesene-d6 is used extensively in scientific research due to its deuterium labeling, which allows for precise tracking in metabolic studies. It is used in:
Chemistry: As a tracer molecule in reaction mechanisms and metabolic pathways.
Biology: To study the behavior of sesquiterpenes in biological systems.
Medicine: In the development of pharmaceuticals and understanding the pharmacokinetics of sesquiterpenes.
Industry: In the production of biofuels, lubricants, and as a precursor for other valuable chemicals
Comparison with Similar Compounds
β-Farnesene: An isomer of α-Farnesene, differing by the location of one double bond.
Farnesol: An alcohol form of farnesene, used in perfumery and as an intermediate in the biosynthesis of other terpenes.
Nerolidol: Another sesquiterpene alcohol with applications in flavoring and fragrance industries.
Uniqueness: α-Farnesene is unique due to its role in plant defense and its significant presence in the aroma profile of apples. Its deuterated form, α-Farnesene-d6, is particularly valuable in research for tracking and studying metabolic processes .
Properties
CAS No. |
162189-16-4 |
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Molecular Formula |
C₁₅H₁₈D₆ |
Molecular Weight |
210.39 |
Synonyms |
(E,E)-3,7,11-Trimethyl-1,3,6,10-dodecatetraene-d6; Farnesene-d6; (3E,6E)-α-Farnesene-d6; (E,E)-α-Farnesene-d6; alpha-Farnesene-d6; trans,trans-α-Farnesene-d6; trans-2,6,10-Trimethyl-2,6,9,11-dodecatetraene-d6; trans-3,7,11-Trimethyl-1,3,6,10-dodecate |
Origin of Product |
United States |
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